molecular formula C19H18N2O4 B2967081 N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide CAS No. 2034442-80-1

N1-([2,3'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide

Cat. No.: B2967081
CAS No.: 2034442-80-1
M. Wt: 338.363
InChI Key: SGPDJFMJBXBKIM-UHFFFAOYSA-N
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Description

N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide is an organic compound that features a bifuran moiety linked to an oxalamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide typically involves the reaction of [2,3’-bifuran]-5-ylmethylamine with phenethyl oxalyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction mixture is often cooled to maintain a low temperature, ensuring the stability of the intermediates.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.

    Reduction: The oxalamide group can be reduced to form amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxalamide group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives of the bifuran moiety.

    Reduction: Amine derivatives of the oxalamide group.

    Substitution: Various substituted oxalamide derivatives depending on the nucleophile used.

Scientific Research Applications

N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide has several applications in scientific research:

Mechanism of Action

The mechanism by which N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide exerts its effects involves interactions with specific molecular targets. The bifuran moiety can interact with various enzymes or receptors, modulating their activity. The oxalamide group may facilitate binding to proteins or nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-([2,3’-bifuran]-5-ylmethyl)-N2-phenethyloxalamide is unique due to the combination of the bifuran and oxalamide structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N'-[[5-(furan-3-yl)furan-2-yl]methyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-18(20-10-8-14-4-2-1-3-5-14)19(23)21-12-16-6-7-17(25-16)15-9-11-24-13-15/h1-7,9,11,13H,8,10,12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGPDJFMJBXBKIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CC=C(O2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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